beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575714
InChI: InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-36(33-26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24+,25-,27+/m0/s1
SMILES:
Molecular Formula: C30H28N6O9
Molecular Weight: 616.6 g/mol

beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-

CAS No.:

Cat. No.: VC16575714

Molecular Formula: C30H28N6O9

Molecular Weight: 616.6 g/mol

* For research use only. Not for human or veterinary use.

beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- -

Specification

Molecular Formula C30H28N6O9
Molecular Weight 616.6 g/mol
IUPAC Name 3-[[4-[2-[2-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
Standard InChI InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-36(33-26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24+,25-,27+/m0/s1
Standard InChI Key LYKDYQVBGWTPMW-GAYSTUHSSA-N
Isomeric SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C(=O)O
Canonical SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₃₀H₂₈N₆O₉, with a molecular weight of 616.6 g/mol. Its structure comprises three key domains:

  • β-D-Glucopyranuronic Acid Core: A six-membered pyranose ring with a carboxylic acid group at position 6, characteristic of glucuronic acid derivatives . The β-configuration at the anomeric carbon (C1) distinguishes it from the α-form, influencing its biochemical interactions .

  • Tetrazole-Biphenyl Moiety: A 2H-tetrazole ring linked to a biphenyl group at position 5 of the glucuronic acid. Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability and bioavailability .

  • Benzimidazole Substituent: A 7-carboxy-2-ethoxy-benzimidazole group attached via a methylene bridge to the biphenyl ring. Benzimidazoles are renowned for their role in angiotensin II receptor antagonists (e.g., losartan), suggesting potential antihypertensive activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₀H₂₈N₆O₉
Molecular Weight616.6 g/mol
CAS NumberVC16575714
Key Functional GroupsTetrazole, Benzimidazole, Carboxylic Acid

Synthesis and Structural Elucidation

While no direct synthesis protocol for this compound is documented in the provided sources, its assembly likely involves multi-step reactions leveraging methodologies from analogous compounds:

Hypothesized Synthesis Pathway:

  • Formation of the Benzimidazole Core:

    • Condensation of o-phenylenediamine with trifluoroacetic acid in the presence of BF₃·OEt₂, a method demonstrated for benzimidazole derivatives .

  • Biphenyl-Tetrazole Coupling:

    • Suzuki-Miyaura cross-coupling to attach the biphenyl group, followed by [2+3] cycloaddition to introduce the tetrazole ring .

  • Glucuronic Acid Conjugation:

    • Glycosylation of the tetrazole-biphenyl-benzimidazole intermediate with activated β-D-glucopyranuronic acid donors, potentially using protective groups for the carboxylic acid .

Analytical Characterization:

  • Spectroscopic Data: Analogous compounds are characterized via IR (carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H-NMR (anomeric proton at δ 5.1–5.3 ppm), and mass spectrometry (m/z 617 [M+H]⁺) .

  • X-ray Crystallography: Unlikely due to the compound’s complexity, but molecular modeling could predict its 3D conformation .

ActivitySupporting EvidenceSource
AntihypertensiveStructural similarity to AT1R antagonists
Enzyme Inhibitionβ-Glucuronidase substrate analog

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
LosartanBenzimidazole-tetrazoleAT1R antagonist
5-Fluoro-β-D-glucuronideFluorinated glucuronic acidβ-Glucuronidase inhibitor
VC16575714Hybrid structureDual potential

The inclusion of a glucuronic acid moiety in VC16575714 may enhance solubility compared to traditional benzimidazole drugs, addressing a common limitation in hydrophobic therapeutics .

Challenges and Future Directions

  • Synthetic Complexity: The multi-step synthesis requires optimization for yield and scalability, particularly in glycosylation and tetrazole formation .

  • Pharmacokinetic Profiling: Studies on bioavailability, metabolism, and toxicity are needed to evaluate therapeutic potential.

  • Target Validation: Screening against AT1R and β-glucuronidases will clarify its mechanism and selectivity.

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